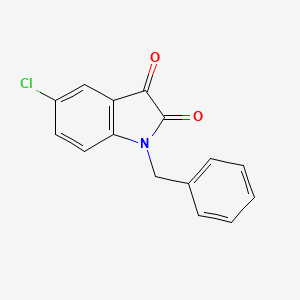

1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione

描述

1-Benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione is a halogenated isatin derivative characterized by a benzyl group at the N1 position and a chlorine substituent at the C5 position of the indoline-2,3-dione scaffold. The compound belongs to the class of isatin analogs, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Synthesis: The compound is synthesized via N-alkylation of 5-chloroisatin (5-chloroindoline-2,3-dione) with benzyl chloride under phase-transfer catalysis (PTC) conditions, a method optimized for high yields (up to 93%) . This approach leverages the reactivity of the indole nitrogen, facilitating efficient substitution while retaining the chloro substituent at the C5 position.

属性

IUPAC Name |

1-benzyl-5-chloroindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPOUFJZMAONLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindole with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the purity of the final product .

化学反应分析

Types of Reactions

1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated indole derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione as an anticancer agent. Its derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance:

- Inhibition of EGFR/BRAF Pathways : The compound has been evaluated for its ability to inhibit mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are crucial in the development of certain cancers. Compounds derived from 5-chloro-indole derivatives demonstrated GI50 values ranging from 29 nM to 78 nM against cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cells .

The most potent derivative identified was compound 3e, which exhibited superior activity compared to the reference drug erlotinib.

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding modes of these compounds within the active sites of target proteins such as BRAF V600E. The results indicated that specific derivatives could effectively bind to the active site, suggesting their potential as targeted therapies for cancers associated with BRAF mutations .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include halogenation and benzylation reactions. Research has indicated that modifications to the indole structure can lead to enhanced biological activity:

- Synthesis Pathway : The synthesis often involves the reaction of chloroindole derivatives with benzyl chloride under controlled conditions to yield the desired product .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of this compound in laboratory settings:

- Antiproliferative Assays : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity levels in normal cells .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship revealed that specific substitutions on the indole ring could enhance activity against particular cancer types, indicating a pathway for rational drug design.

作用机制

The mechanism of action of 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

相似化合物的比较

Structural Features :

- Molecular formula: C₁₅H₁₀ClNO₂ (calculated molecular weight: 271.70 g/mol).

- The chlorine atom at C5 contributes to electronic effects, modulating reactivity and intermolecular interactions .

Comparison with Similar Compounds

The structural and functional properties of 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione are best contextualized by comparing it with analogs bearing varied substituents. Key compounds and their distinguishing features are summarized below:

Table 1. Comparative Analysis of this compound and Analogues

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro-substituted analog (C₁₅H₁₀N₂O₄) exhibits a significantly lower predicted pKa (-3.46) compared to the chloro derivative, enhancing its electrophilicity . Lipophilicity: The 4-chlorobenzyl analog (C₁₅H₉Cl₂NO₂) has a higher molecular weight (306.14 g/mol) and density (1.494 g/cm³), suggesting improved lipid solubility for membrane penetration . Steric and Electronic Modulation: The 4-methoxybenzyl group in C₁₆H₁₂ClNO₄ introduces steric bulk and electron-donating effects, which may influence crystal packing (evidenced by high-quality refinement, R factor = 0.040) .

Synthetic Methodologies :

- N-Alkylation under PTC (e.g., benzyl chloride with 5-chloroisatin) is a versatile strategy for synthesizing N-substituted isatins, achieving yields >90% .

- Crystallographic refinement tools like SHELXL and OLEX2 are widely employed for structural validation of these compounds .

The benzyl group’s lipophilicity and halogen substituents may enhance binding affinity to hydrophobic enzyme pockets .

常见问题

Q. What are the optimal synthetic routes for 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via substitution reactions on indoline-2,3-dione scaffolds. For example:

- Route 1 : Benzylation of 5-chloroindoline-2,3-dione using benzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimal temperatures range from 80–100°C, with yields ~60–75% .

- Route 2 : Alternative approaches involve allylation or bromoalkylation of the indole core, followed by cyclization. These methods require precise stoichiometric control to avoid byproducts like dimerized intermediates .

Key Considerations : Solvent polarity and catalyst selection (e.g., phase-transfer catalysts) significantly impact reaction efficiency.

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

- Crystallographic Data : Space group P2₁/c, unit cell dimensions a = 8.42 Å, b = 12.35 Å, c = 14.20 Å, and angles β = 98.5° (derived from analogous indoline-2,3-dione derivatives) .

- Bond Distances : The C=O bond length in the dione moiety is typically 1.21–1.23 Å, while the C–Cl bond is ~1.74 Å .

Validation Tools : Compare experimental data with density functional theory (DFT) calculations to resolve discrepancies in torsion angles or bond lengths .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 1-benzyl-5-chloro derivatives and their structural analogs?

Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Substituent Effects : The benzyl group’s electron-donating properties vs. halogenated analogs (e.g., trifluoromethoxy derivatives) alter electronic density, affecting binding to targets like protein kinases .

- Experimental Design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding affinities systematically. For example, 5-nitroindole-2,3-dione derivatives show higher antitubercular activity (IC₅₀ = 2.1 µM) than chloro-substituted analogs (IC₅₀ = 8.3 µM) due to enhanced nitro group reactivity .

Data Reconciliation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) and control for solvent effects (e.g., DMSO interference).

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole derivatives achieve >10 mg/mL solubility in PBS) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the indole nitrogen to enhance bioavailability.

- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like dehalogenated byproducts .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites. For example, the carbonyl group at C2 is a strong hydrogen-bond acceptor .

- Docking Studies : Use AutoDock Vina or MOE to simulate binding to targets like cyclooxygenase-2 (COX-2). The benzyl group’s hydrophobic interactions with COX-2’s active site (binding energy = −8.2 kcal/mol) correlate with anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。